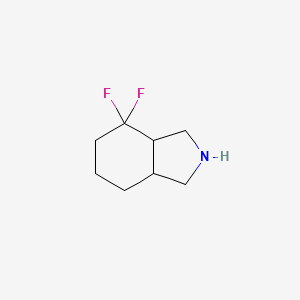

4,4-difluoro-octahydro-1H-isoindole

Descripción

Contextual Significance of Fluorinated Saturated N-Heterocycles in Contemporary Organic Chemistry

Saturated N-heterocycles are foundational structures in a multitude of bioactive compounds and approved pharmaceuticals. The introduction of fluorine atoms into these scaffolds can profoundly alter their physicochemical and pharmacological properties. mq.edu.auresearchgate.net Fluorination can influence a molecule's basicity (pKa), lipophilicity, metabolic stability, and conformational preferences. researchgate.netnih.gov For instance, the high electronegativity of fluorine can lower the pKa of a nearby nitrogen atom through inductive effects, which can be critical for modulating a drug's behavior at physiological pH. researchgate.net

These modifications are not merely incremental; they can lead to dramatic improvements in a compound's profile, enhancing its ability to cross cell membranes or resist metabolic breakdown by enzymes. researchgate.netnih.gov Consequently, the development of novel synthetic pathways to access stereoselectively fluorinated N-heterocycles is an area of intense research, driven by the quest for next-generation therapeutics with improved efficacy and safety. mq.edu.aunih.gov

Structural Overview and Stereochemical Potential of Octahydro-1H-isoindole Scaffolds

The octahydro-1H-isoindole framework is a saturated bicyclic amine, consisting of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring. nih.gov Its formal name is 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole. uni.lu This structure possesses inherent three-dimensionality and stereochemical complexity. The fusion of the two rings can result in cis or trans diastereomers, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (3a and 7a). sigmaaldrich.comnist.gov

Furthermore, the scaffold contains multiple stereogenic centers, leading to a variety of possible enantiomers and diastereomers. This stereochemical diversity allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. The fully reduced, saturated nature of the octahydro-isoindole core provides a rigid, yet conformationally complex, template for the design of novel chemical entities. beilstein-journals.org

Rationale for Academic Investigation of Geminal Difluorinated Saturated Bicyclic Systems

The incorporation of a geminal difluoro (CF2) group into a saturated bicyclic system like octahydro-1H-isoindole is a deliberate design strategy in medicinal chemistry. The CF2 group serves as a bioisostere for other common functionalities, such as a carbonyl group (C=O) or a single methylene (B1212753) unit (CH2), but with distinct electronic properties. Unlike a methylene group, the CF2 unit is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

Recent research has focused on quantifying the impact of gem-difluorination on the physicochemical properties of saturated bicyclic amines. chemrxiv.org Studies have shown that the effect on acidity (pKa) is generally predictable, following the inductive effect of the electron-withdrawing fluorine atoms. researchgate.netchemrxiv.org However, the impact on lipophilicity (LogP) is more complex and can either increase or decrease depending on the specific structure of the bicyclic core and the spatial orientation of the C-F bonds relative to neighboring C-H bonds. chemrxiv.org This nuanced modulation of properties makes gem-difluorinated systems like 4,4-difluoro-octahydro-1H-isoindole valuable tools for fine-tuning the characteristics of drug candidates. nih.govresearchgate.net

Historical Development of Isoindole Synthesis and Fluorination Methodologies

The parent aromatic compound, isoindole, is a highly reactive and relatively unstable heterocycle. researchgate.netresearchgate.net Its synthesis has been a long-standing challenge, often requiring specialized techniques like flash vacuum pyrolysis. wikipedia.org The reduced forms, isoindoline (B1297411) (2,3-dihydro-1H-isoindole) and the fully saturated octahydro-1H-isoindole, are more stable and synthetically accessible. nih.gov Classical synthetic routes to the saturated core often involve the catalytic hydrogenation of isoindole precursors, such as those derived from phthalic anhydride.

The development of modern fluorination methods has been crucial for accessing compounds like this compound. Early fluorination techniques were often harsh and limited in scope. The advent of electrophilic fluorinating agents, most notably N-fluorodiazoniabicyclo[2.2.2]octane salts (commercially known as Selectfluor®), revolutionized the field. researchgate.netresearchgate.net These reagents allow for the direct and often selective introduction of fluorine under relatively mild conditions. The synthesis of gem-difluorinated compounds, in particular, can be achieved by the double fluorination of a suitable precursor, such as a 1H-pyrazole, using an excess of an electrophilic fluorinating agent like Selectfluor®. researchgate.net Cycloaddition reactions have also emerged as a powerful strategy for constructing fluorinated heterocyclic systems. nih.govresearchgate.net

Research Data on Bicyclic Amines and Fluorination

To illustrate the principles discussed, the following tables present collated data from chemical research literature.

Table 1: Physicochemical Properties of a Model Bicyclic Amine and its Gem-Difluorinated Analog

This table compares the acidity (pKa) and lipophilicity (LogP) of a representative bicyclic amine with its gem-difluorinated counterpart, demonstrating the tangible effects of this specific structural modification.

| Compound | pKa (Protonated Species) | LogP (Calculated) |

| Model Bicyclic Amine | ~10.5 | ~1.8 |

| gem-Difluorinated Analog | ~8.5 | ~2.1 |

Note: Data is representative and sourced from studies on related gem-difluorinated saturated bicyclic amines. Exact values can vary based on the specific bicyclic system. chemrxiv.orgresearchgate.net

Table 2: Overview of Key Synthetic Methodologies

This table summarizes common synthetic strategies relevant to the formation of the octahydro-1H-isoindole core and the introduction of fluorine.

| Process | Method | Key Reagents/Conditions | Typical Application |

| Core Synthesis | Catalytic Hydrogenation | H₂, Rh/C or PtO₂ catalyst | Saturation of aromatic isoindole precursors. |

| Core Synthesis | Reductive Amination | Dicarbonyl compound, amine, reducing agent (e.g., NaBH₃CN) | Formation of the heterocyclic ring from acyclic precursors. |

| Fluorination | Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Direct fluorination of C-H bonds or enolates. researchgate.net |

| Fluorination | Nucleophilic Fluorination | DAST, Deoxo-Fluor® | Conversion of alcohols or carbonyls to fluorides. |

Structure

3D Structure

Propiedades

IUPAC Name |

7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPTWXGZCVQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4,4 Difluoro Octahydro 1h Isoindole and Its Derivatives

Strategic Approaches to Introduce Geminal Difluorine Moieties into Saturated Heterocycles

The targeted installation of a geminal difluoride unit onto a saturated heterocyclic ring system is a significant synthetic challenge. Several distinct methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope. These strategies can be broadly categorized into late-stage fluorination of a pre-formed heterocyclic core or the assembly of the heterocycle from fluorine-containing building blocks.

Deoxyfluorination provides a direct route to geminal difluorides from corresponding carbonyl compounds. This method involves the replacement of the oxygen atom of a ketone with two fluorine atoms. For precursors to the 4,4-difluoro-octahydro-1H-isoindole system, this would typically involve the synthesis of an octahydro-1H-isoindol-4-one intermediate, followed by treatment with a specialized fluorinating agent.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor®. The mechanism involves the activation of the ketone by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) and elimination to form the difluorinated product. While effective, these reagents must be handled with care due to their reactivity and potential to generate hydrogen fluoride. acs.org

A related approach is the oxidative desulfurization-difluorination of alkyl aryl thioethers. This protocol can convert thioethers into geminal difluorides using a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source like pyridine-poly(hydrogen fluoride) (Py·9HF). nih.gov

| Reagent Class | Example Reagent | Precursor Functional Group | Product | Reference |

| Aminosulfuranes | Diethylaminosulfur trifluoride (DAST) | Ketone | gem-Difluoride | acs.org |

| Oxidizer/Fluoride Source | DBH / Py·9HF | Thioether | gem-Difluoride | nih.gov |

An alternative to late-stage fluorination is the construction of the heterocyclic ring system from precursors that already contain the required fluorine atoms. youtube.com This approach avoids the often harsh conditions of deoxyfluorination and can provide better control over regioselectivity. The synthesis of fluorinated heterocycles can be achieved through cycloaddition reactions or by incorporating fluoroalkyl amino reagents (FARs). nih.govnih.gov

For the synthesis of a this compound, a strategy could involve a Diels-Alder reaction where either the diene or the dienophile contains a gem-difluorinated carbon center. The subsequent reduction of the resulting bicyclic system would yield the saturated octahydro-1H-isoindole core. The use of properly designed fluorinated components is crucial for the success of these cycloaddition strategies. nih.govuzh.ch Another method involves the use of gem-difluorocycloalkyl amines in reductive amination reactions followed by a "Nitrogen Deletion" strategy to build complex heterocyclic systems. researchgate.net

| Building Block Strategy | Key Reaction | Precursor Type | Advantage | Reference |

| Cycloaddition | Diels-Alder Reaction | Fluorinated dienes or dienophiles | Convergent synthesis | nih.govuzh.ch |

| Fluoroalkyl Amino Reagents (FARs) | Cyclization with difluoroacetic acid derivatives | Fluorinated precursors and hydrazines | Access to diverse fluoroalkyl heterocycles | nih.gov |

| Nitrogen Deletion | Reductive Amination | gem-Difluorocycloalkyl amines | Decoration of heterocyclic cores | researchgate.net |

Radical fluorination reactions have emerged as powerful tools for C-H functionalization. However, applying these methods to saturated systems for the creation of geminal difluorides presents unique challenges, often related to selectivity. One promising approach is the copper-assisted radical carbofluorination of unactivated alkenes using fluoride ions. nih.gov This method involves the generation of an alkyl radical intermediate which is then trapped by a fluorine atom transfer from a Cu(II)-F complex. nih.gov While this specific protocol targets alkenes, the underlying principle of fluorine atom transfer to a radical could be adapted for saturated systems, potentially via initial C-H abstraction to form the necessary radical intermediate. The development of such selective radical C-H gem-difluorination methods for saturated heterocycles is an active area of research.

Both nucleophilic and electrophilic fluorination strategies are cornerstones of modern organofluorine chemistry. sigmaaldrich.comnih.gov

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (e.g., an enolate or enamine derived from an octahydro-1H-isoindole precursor) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine bond, such as Selectfluor® (F-TEDA-BF4), are widely used due to their efficacy and relative safety compared to elemental fluorine. wikipedia.orgresearchgate.net For the synthesis of this compound, a potential pathway would involve the double electrophilic fluorination of a suitable precursor, such as an enamine derived from an octahydroisoindol-4-one. The mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride anion (e.g., from alkali or ammonium (B1175870) fluorides). ucla.edu The classic Finkelstein reaction exemplifies this approach. ucla.edu To create a geminal difluoro group on an octahydro-1H-isoindole scaffold, one would require a precursor with two leaving groups at the C4 position, such as a bis(mesylate) or a dihalide, which could then be displaced by fluoride ions.

| Fluorination Type | Reagent Example | Substrate Requirement | Key Feature | Reference |

| Electrophilic | Selectfluor® (F-TEDA-BF4) | Carbon nucleophile (e.g., enolate, enamine) | Uses "F+" source; compatible with various functional groups | wikipedia.orgresearchgate.net |

| Nucleophilic | Potassium Fluoride (KF) | Substrate with two leaving groups at the target carbon | Classic displacement reaction (SN2 type) | ucla.edu |

Total Synthesis and Stereoselective Construction of the Octahydro-1H-isoindole Core

The synthesis of the isoindole ring system can be achieved through various intramolecular and intermolecular cyclization strategies. Once the unsaturated or partially saturated isoindole ring is formed, it can be hydrogenated to the desired octahydro-1H-isoindole scaffold.

Key synthetic approaches include:

Diels-Alder Reactions: This [4+2] cycloaddition is a powerful strategy for constructing the bicyclic isoindole core. beilstein-journals.orgnih.gov An intramolecular Diels-Alder reaction of a suitably substituted substrate can efficiently generate the fused ring system with good stereocontrol. nih.gov

Iodine-Mediated Cyclization: An efficient method for creating 1H-isoindole derivatives involves the iodoamination of 2-vinylbenzylidenamine derivatives. This reaction proceeds via the attack of the imino nitrogen on an iodonium (B1229267) ion, leading to the cyclized product. clockss.org

Palladium-Catalyzed Dehydrogenative C–H Cyclization: This modern approach allows for the synthesis of isoindolinones from 2-benzyl-N-mesylbenzamides via an intramolecular C(sp³)–H amidation. The resulting isoindolinone can then be reduced to the corresponding isoindoline (B1297411) or, ultimately, the octahydroisoindole (B159102). nih.gov

Pictet-Spengler-Type Cyclizations: A novel one-pot procedure involves generating a nucleophilic isoindole in situ, which is then protonated to form an electrophilic isoindolium ion. This intermediate can undergo a Pictet-Spengler-type cyclization with a tethered nucleophile to form polycyclic isoindoline structures. nih.gov

1,3-Dipolar Cycloadditions: The reaction of an in situ generated azomethine ylide with a suitable dipolarophile, such as a benzoquinone, can directly yield the isoindole core. beilstein-journals.org

| Cyclization Method | Key Intermediate/Reaction Type | Product Type | Reference |

| Diels-Alder Reaction | [4+2] Cycloaddition | Fused bicyclic system | beilstein-journals.orgnih.gov |

| Iodoamination | Iodonium ion-mediated cyclization | 1-Iodomethyl-1H-isoindole | clockss.org |

| Pd-Catalyzed C-H Amidation | Palladacycle intermediate | Isoindolinone | nih.gov |

| Pictet-Spengler Type | Isoindolium ion | Polycyclic isoindoline | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Isoindole | beilstein-journals.org |

Hydrogenation Strategies for Isoindole Precursors to Octahydro Systems

The conversion of aromatic or partially saturated isoindole precursors to the fully saturated octahydro-1H-isoindole system is most commonly achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high yields and, crucially, for controlling the stereochemistry of the resulting bicyclic framework.

Palladium on carbon (Pd/C) is a frequently utilized catalyst for such transformations. Modifications to reaction parameters, including hydrogen pressure and temperature, allow for the selective reduction of specific functional groups. For instance, using a 10% Pd/C catalyst allows for olefin reductions in the presence of other sensitive moieties. rsc.org In some cases, more specialized catalysts are required. For example, concurrent reduction of both an olefin and a nitrile group can be achieved using a RANEY® Nickel catalyst. rsc.org

The stereochemical outcome of the hydrogenation, particularly the cis or trans fusion of the rings, can be directed by the reaction conditions. Hydrogenation of a bicyclic enamine precursor under neutral conditions typically provides the trans-fused octahydropyrano[4,3-c]pyridine system. rsc.org In contrast, performing the hydrogenation in an acidic medium can favor the formation of the corresponding cis-fused system. rsc.org This highlights the ability to selectively access different diastereomers of the octahydroisoindole core by tuning the protonation state of the substrate during the reduction process. Density functional theory (DFT) studies have been used to rationalize the observed outcomes in palladium-catalyzed hydrogenation and dehydrogenation processes involving isoindoline isomers, confirming that isoindole, being less stable than indole (B1671886), readily undergoes further hydrogenation on its benzene (B151609) moiety to form tetrahydroisoindole derivatives. epa.gov

| Precursor Type | Catalyst | Conditions | Primary Product | Source |

|---|---|---|---|---|

| Bicyclic Enamine | Not Specified | Neutral | trans-fused Octahydro System | rsc.org |

| Bicyclic Enamine | Not Specified | Acidic Media | cis-fused Octahydro System | rsc.org |

| Isoindoline | Palladium | Formate Reduction | 4,5,6,7-Tetrahydroisoindole | epa.gov |

Domino and Cascade Reactions in the Stereoselective Assembly of Octahydro-1H-isoindole Frameworks

Domino and cascade reactions represent a powerful and efficient strategy for the synthesis of complex molecular architectures like the octahydro-1H-isoindole framework from simple starting materials in a single operation. These processes minimize purification steps and can establish multiple stereocenters with high levels of control.

A notable example of a domino strategy is the combination of an aza-Piancatelli rearrangement with an intramolecular Diels-Alder (IMDA) reaction. This one-pot method has been developed for the highly stereoselective construction of angularly fused 5-6-5 aza-tricyclic frameworks, which are structurally related to the octahydro-1H-isoindole core. acs.orgnih.gov

The reaction is initiated by the interaction of a 2-furfuryl carbinol with an N-furfurylaniline, which serves as a nitrogen nucleophile in the aza-Piancatelli rearrangement. acs.org This forms a 4-amino-cyclopentenone intermediate that subsequently undergoes an intramolecular [4+2] Diels-Alder cycloaddition with the tethered furan (B31954) ring. acs.org This cascade readily produces complex hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, bearing as many as six contiguous stereogenic centers, in very good yields. acs.orgnih.gov The resulting oxa-bridged adduct can then be cleaved, for example using BBr₃, to yield the core octahydro-1H-cyclopenta[cd]isoindole framework. nih.govx-mol.com The reaction's scope has been explored with various substituted furfuryl alcohols and anilines, demonstrating its generality. acs.org Furthermore, the development of a chiral N,N'-dioxide-cobalt(II) complex has enabled an enantioselective version of this tandem reaction, affording valuable hexahydro-2a,5-epoxycyclopenta[cd]isoindole derivatives with excellent diastereo- and enantioselectivities. nih.gov

| 2-Furfurylcarbinol Substituent | N-(2-furanyl)aniline Substituent | Resulting Adduct | Yield | Source |

|---|---|---|---|---|

| ortho-substituted | Electron-donating group | oxa-bridged aza-tricyclic adduct | Good | acs.org |

| para-substituted | Electron-withdrawing group | oxa-bridged aza-tricyclic adduct | Good | acs.org |

| Various | Various | Hexahydro-2a,5-epoxycyclopenta[cd]isoindole | Good | nih.gov |

Another advanced cascade strategy for accessing the 1H-isoindole core, a direct precursor to the target octahydro system, involves the trifunctionalization of a nitrile moiety. This rhodium-catalyzed cascade reaction dramatically increases molecular complexity in a single step. acs.org The process is initiated by the reaction of a rhodium vinylcarbene with a nitrile, which generates a nitrile ylide intermediate. acs.orgresearchgate.net

This highly reactive ylide undergoes a 1,7-electrocyclization to form an azepine ring. acs.org A crucial subsequent step involves the attack of a second vinylcarbene on this azepine ring, ultimately leading to a complex, fused 1H-isoindole scaffold. acs.orgresearchgate.net This reaction can form up to five new bonds and four new rings in a single transformation. acs.org The preparation of the 1H-isoindole core is otherwise challenging due to its tendency to isomerize to the aromatic isoindole. acs.org This method has been successfully applied to substrates with various electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the diazo-phenylacetate moiety. acs.org

Control of Stereochemistry in the Octahydro-1H-isoindole System

Achieving stereochemical control is paramount in synthesizing functional molecules. For the octahydro-1H-isoindole system, this involves controlling the relative stereochemistry of substituents and the fusion of the two rings (cis or trans).

As discussed, domino reactions are intrinsically suited for stereocontrol. The aza-Piancatelli/IMDA cascade, for instance, establishes up to six stereocenters in a predictable manner dictated by the transition state of the intramolecular cycloaddition. acs.orgnih.gov

Beyond domino reactions, the hydrogenation of isoindole precursors offers a key control point. As previously noted, the choice between neutral and acidic hydrogenation conditions can selectively produce either trans- or cis-fused ring systems, respectively. rsc.org This is a powerful tool for accessing specific diastereomers of the octahydro-1H-isoindole skeleton. The stereospecificity arises from the syn-addition of hydrogen atoms to the face of the double bond, a fundamental principle in catalytic hydrogenation. youtube.comyoutube.com The substrate is adsorbed onto the catalyst surface, and both hydrogen atoms are delivered from the same side, thus defining the stereochemistry of the newly formed chiral centers.

Hybrid and Convergent Synthetic Strategies for this compound

A convergent synthesis, where complex fragments are prepared separately and then joined, is often the most efficient approach for intricate target molecules like this compound. This strategy allows for the independent optimization of reaction pathways for different parts of the molecule.

The synthesis of this compound would logically involve a strategy where the challenging difluorination step is integrated with the key ring-forming transformations. A plausible convergent approach would involve the synthesis of a key precursor already containing the C4-difluoro moiety, followed by a final cyclization to form the bicyclic system.

This strategy is analogous to methods used for other complex fluorinated molecules, such as 23,23-difluoro-vitamin D₃ analogues. nih.govmdpi.com In that synthesis, a key CD-ring precursor containing a difluoro unit was synthesized and then coupled with an A-ring fragment. mdpi.com

Applying this logic to this compound, a potential route could begin with a suitable cyclohexanone (B45756) derivative. Introduction of the two fluorine atoms at the C4 position could be achieved using modern fluorinating agents. The resulting 4,4-difluorocyclohexanone (B151909) could then be elaborated to introduce the necessary nitrogen-containing side chain. The final and crucial step would be a ring-closing reaction, such as a reductive amination or an intramolecular cyclization, to construct the pyrrolidine (B122466) ring and thus complete the this compound framework. This approach isolates the difficult fluorination chemistry on a simpler, acyclic or monocyclic precursor before the final, complexity-building ring closure.

Late-Stage Fluorination in Complex Octahydro-1H-isoindole Derivatives

Late-stage fluorination (LSF) offers a powerful strategy for the introduction of fluorine atoms into complex molecular architectures at a late point in the synthetic sequence. This approach is particularly advantageous as it allows for the rapid diversification of advanced intermediates and the synthesis of fluorinated analogs of established compounds without the need for de novo synthesis. While direct LSF on the octahydro-1H-isoindole core to produce the 4,4-difluoro derivative is not extensively documented in readily available literature, several modern fluorination methods can be extrapolated for this purpose.

The gem-difluorination of a carbonyl group at the 4-position of an appropriate octahydro-1H-isoindol-4-one precursor stands as a primary hypothetical route. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for such transformations. These reagents convert ketones into the corresponding gem-difluorides under relatively mild conditions.

Another plausible LSF approach involves the direct C-H fluorination of the octahydro-1H-isoindole skeleton. This is a more challenging transformation, often requiring specialized catalysts and directing groups to achieve regioselectivity. Research in this area is rapidly advancing, with methods involving manganese- or iron-catalyzed C(sp³)–H fluorination showing promise for the selective fluorination of aliphatic C-H bonds in complex molecules.

A summary of potential late-stage fluorination strategies for the synthesis of this compound is presented in the table below.

| Precursor | Reagent/Catalyst | Product | Key Features |

| N-Protected octahydro-1H-isoindol-4-one | Diethylaminosulfur trifluoride (DAST) | N-Protected this compound | Established method for deoxofluorination of ketones. |

| N-Protected octahydro-1H-isoindol-4-one | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | N-Protected this compound | Increased thermal stability and safety profile compared to DAST. |

| N-Protected octahydro-1H-isoindole | Selectfluor® with a suitable catalyst (e.g., Mn or Fe complex) | N-Protected this compound | Direct C-H fluorination; regioselectivity is a key challenge. |

Catalytic Systems in the Synthesis of Fluorinated Isoindoles

Catalytic methods provide efficient and often stereoselective pathways to fluorinated heterocycles, including isoindole derivatives. These approaches can be broadly categorized into transition metal-catalyzed and organocatalytic systems.

Transition Metal-Catalyzed Fluorination and Cyclization Processes

Transition metal catalysis offers a versatile toolkit for the construction of complex fluorinated molecules. For the synthesis of this compound, transition metal-catalyzed reactions could be employed in several ways, including intramolecular cyclization of a suitably functionalized and fluorinated precursor.

A hypothetical strategy could involve the palladium-catalyzed intramolecular cyclization of an acyclic precursor containing a gem-difluorinated moiety. For instance, a substrate bearing an amino group and a leaving group positioned to favor the formation of the isoindole ring system upon cyclization could be a viable starting point. Palladium catalysts are well-known for their ability to mediate such intramolecular C-N bond-forming reactions.

Furthermore, rhodium-catalyzed processes have been utilized in the synthesis of isoindole derivatives through dehydrogenative annulation reactions. enamine.net While not directly leading to the saturated octahydro-isoindole core, these methods highlight the potential of rhodium catalysis in constructing the fundamental isoindole framework, which could then be subjected to reduction and fluorination.

The following table summarizes conceptual transition metal-catalyzed approaches to fluorinated isoindoles.

| Catalyst System | Reaction Type | Substrate Type | Product |

| Palladium(0) or Palladium(II) | Intramolecular C-N Coupling | Acyclic amine with a leaving group and a gem-difluoro unit | This compound derivative |

| Rhodium(III) | Dehydrogenative Annulation | Diaryl- or alkyl-substituted imines and alkynes | Aromatic isoindole derivative (precursor to saturated system) |

Organocatalytic Approaches for Enhanced Stereocontrol in Fluorinated Saturated Heterocycles

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including fluorinated heterocycles. These metal-free catalysts can provide high levels of stereocontrol, which is crucial for the synthesis of chiral drug candidates.

In the context of this compound, an organocatalytic approach could be envisioned for the asymmetric fluorination of a precursor molecule. For example, the enantioselective fluorination of an enamine derived from an octahydro-1H-isoindol-4-one, using a chiral organocatalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), could potentially establish a chiral center before or during the introduction of the fluorine atoms. While this would lead to a monofluorinated product, subsequent fluorination steps could potentially yield the desired gem-difluoro compound.

Organocatalytic methods have been successfully applied to the synthesis of fluorinated oxindoles, which share some structural similarities with the isoindolone core. nih.gov These methods often utilize chiral amines or phosphoric acids to control the stereochemical outcome of the reaction.

A conceptual organocatalytic strategy is outlined in the table below.

| Organocatalyst | Reaction Type | Substrate | Fluorinating Agent | Product |

| Chiral Primary or Secondary Amine | Enamine Catalysis | N-Protected octahydro-1H-isoindol-4-one | N-Fluorobenzenesulfonimide (NFSI) | Enantioenriched α-fluoro-octahydro-1H-isoindol-4-one |

| Chiral Phosphoric Acid | Brønsted Acid Catalysis | Suitably functionalized isoindole precursor | Electrophilic fluorine source | Stereochemically defined fluorinated isoindole derivative |

Iii. Reactivity and Chemical Transformations of 4,4 Difluoro Octahydro 1h Isoindole

Functionalization Reactions of the Octahydro-1H-isoindole Skeleton

The saturated bicyclic system of octahydro-1H-isoindole presents multiple sites for chemical modification. Functionalization can be targeted at the carbon-hydrogen (C-H) bonds of the carbocyclic ring or at the nitrogen heteroatom.

The direct conversion of C-H bonds into new functional groups represents a powerful and efficient strategy in modern organic synthesis. youtube.comyoutube.com For a molecule like 4,4-difluoro-octahydro-1H-isoindole, which possesses numerous C-H bonds, achieving selectivity is a significant challenge. youtube.com Transition-metal catalysis, often employing rhodium or palladium, is a primary tool for such transformations. nih.govrsc.org

The directing capacity of the nitrogen atom's lone pair can be harnessed to guide a metal catalyst to specific C-H bonds, typically those in close proximity (ortho-position). However, the presence of the gem-difluoro group at the C-4 position introduces strong electronic and steric effects that would heavily influence the regioselectivity of such reactions. The electron-withdrawing nature of the CF2 group deactivates adjacent C-H bonds towards electrophilic attack, potentially redirecting functionalization to more distant, electron-rich positions. Late-stage C-H functionalization is a valuable tool for modifying complex natural products and could be applied to this scaffold. nih.gov Strategies for achieving regioselectivity in C-H functionalization often rely on catalyst design and the use of specific directing groups to target otherwise unreactive positions. nih.govyoutube.com

Stereoselectivity is also a key consideration, as the octahydro-1H-isoindole core contains multiple stereocenters. Catalyst-controlled stereoselective C-H functionalization would be essential to generate specific diastereomers, a critical aspect in the synthesis of biologically active molecules. nih.gov

The secondary amine of the this compound is a key reactive handle for various chemical modifications, including N-alkylation and N-protection.

N-Alkylation: This fundamental transformation involves the introduction of an alkyl group onto the nitrogen atom. Classical methods typically require the deprotonation of the amine with a base to form a more nucleophilic anion, followed by reaction with an alkylating agent like an alkyl halide or sulfate. google.comgoogle.com The reaction conditions can be optimized by using different bases, solvents, and alkylating agents. google.com For instance, the N-alkylation of related indole (B1671886) derivatives has been achieved using bases like potassium hydroxide (B78521) in the presence of a phase-transfer catalyst or in ionic liquids. google.com

N-Protection: To prevent unwanted side reactions at the nitrogen atom during other synthetic steps, it can be temporarily masked with a protecting group. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for secondary amines include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with acid.

Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic conditions but can be cleaved by catalytic hydrogenation.

The need for and selection of an appropriate protecting group are standard considerations in multi-step organic synthesis involving heterocyclic amines. google.com

Influence of Geminal Difluorine Substitution on Reactivity

The replacement of a methylene (B1212753) (CH₂) group with a difluoromethylene (CF₂) group dramatically alters the electronic landscape and steric profile of a molecule, leading to significant changes in reactivity and stability. nih.gov

The gem-difluoro group at the C-4 position exerts a powerful influence on the this compound molecule primarily through its strong inductive electron-withdrawing effect.

Effect on Basicity: Fluorine is highly electronegative, and the CF₂ group significantly reduces the electron density of the surrounding atoms. This effect lowers the basicity of the nitrogen heteroatom, resulting in a lower pKa value compared to the non-fluorinated parent compound. nih.govu-tokyo.ac.jp This change in basicity can affect the molecule's binding affinity in biological systems and its reactivity in base-catalyzed reactions. u-tokyo.ac.jp

Bond Strength and Angle: The C-F bond is the strongest single bond to carbon. researchgate.net The presence of two fluorine atoms also influences the geometry of the carbocyclic ring. The C-CF₂-C bond angle is typically wider than the corresponding C-CH₂-C angle in alkanes. This angle widening, an example of the Thorpe-Ingold effect, can relieve ring strain and influence the conformational preferences of the molecule. beilstein-journals.orgnih.gov

Influence on Adjacent C-H Bonds: The inductive effect of the CF₂ group can increase the acidity of the hydrogen atoms on the adjacent C-3a and C-5 positions, making them more susceptible to deprotonation by a strong base.

| Property | Non-fluorinated Octahydro-1H-isoindole | This compound (Predicted Effect) | Rationale |

| Nitrogen Basicity (pKa) | Higher | Lower | Strong inductive electron-withdrawal by the CF₂ group reduces electron density on the nitrogen. nih.govu-tokyo.ac.jp |

| C-CF₂-C Bond Angle | ~109.5° (for C-CH₂-C) | >109.5° | The Thorpe-Ingold effect suggests angle widening to relieve steric strain between fluorine atoms. beilstein-journals.orgnih.gov |

| Acidity of C-5 Protons | Lower | Higher | The electron-withdrawing CF₂ group stabilizes the conjugate base formed upon deprotonation. |

Although C-F bonds are exceptionally strong and generally considered inert, significant progress has been made in developing methods for their selective activation and functionalization. nih.govnih.gov These defluorinative reactions are synthetically valuable as they allow for the transformation of readily available fluorinated compounds into other useful molecules. researchgate.netnih.gov

The C(sp³)–F bonds in a gem-difluoroalkane motif, such as in this compound, are challenging to activate. researchgate.net However, strategies involving transition-metal catalysts (e.g., nickel, palladium, cobalt) or strong Lewis acids (e.g., AlCl₃) have proven effective. researchgate.netnih.govresearchgate.net

Synthetic Applications Include:

Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom. Nickel-catalyzed hydrodefluorination has been demonstrated for fluorinated pyridines. chemrxiv.org

C-C Bond Formation: Cross-coupling reactions where a C-F bond is converted into a new carbon-carbon bond. researchgate.net

Formation of Monofluoroalkenes: Defluorinative elimination reactions can be used to generate a double bond, yielding a monofluoroalkene product. researchgate.net

These transformations showcase the C-F bond not just as a static element for tuning molecular properties but as a versatile functional handle for further synthetic elaboration. nih.govnih.gov

Oxidation of the nitrogen atom in this compound would yield the corresponding N-oxide. Heterocyclic N-oxides are a class of compounds with distinct properties and reactivity. researchgate.netnih.gov The N-oxide functional group can act as both an electron-donor and an electron-acceptor depending on the molecular context. researchgate.net

The stability and reactivity of the N-oxide derivative would be significantly modulated by the gem-difluoro group.

Stability: The stability of isoindole derivatives can be influenced by steric and electronic factors. nih.govnih.gov The electron-withdrawing CF₂ group would decrease the electron density on the nitrogen atom, potentially affecting the stability of the N-O bond and the propensity for tautomerization to the N-hydroxy form, a known equilibrium for some isoindole N-oxides. chim.it

Reactivity: The N-oxide moiety is a strong hydrogen bond acceptor and can be used as a bioisosteric replacement for a carbonyl group. nih.gov Fluorination is known to influence the reactivity of N-heterocycles. nih.gov For example, the N-oxide can participate as a 1,3-dipole in cycloaddition reactions. The electronic nature of the fluorinated isoindole N-oxide would influence its reactivity towards various dipolarophiles. chim.it Furthermore, the N-oxide can function as a directing group in transition metal-catalyzed C-H activation reactions, offering an alternative strategy for functionalizing the carbocyclic ring. chim.it

Exploration of Novel Reaction Pathways for this compound

The introduction of gem-difluoro functionality at the 4-position of the octahydro-1H-isoindole scaffold is expected to significantly influence its reactivity. The strong electron-withdrawing nature of the fluorine atoms could modulate the nucleophilicity and basicity of the isoindole nitrogen, as well as the reactivity of the carbocyclic ring.

Cascade Reactions and Multicomponent Couplings

Currently, there is no published research detailing cascade reactions or multicomponent couplings specifically involving this compound. In related fields, cascade reactions involving gem-difluorinated building blocks are recognized as powerful tools for the rapid construction of complex molecular architectures. nih.govnih.gov Similarly, multicomponent reactions are highly valued for their efficiency in generating structural diversity. rsc.orgresearchgate.net

Future research could explore the potential of this compound as a building block in such reactions. For instance, its secondary amine could participate in Passerini or Ugi-type multicomponent reactions, although its reactivity would be tempered by the electronic effects of the gem-difluoro group.

Table 1: Hypothetical Cascade and Multicomponent Reactions of this compound

| Reaction Type | Potential Reactants | Predicted Product Scaffold | Research Status |

| Aza-Prins Cyclization Cascade | Aldehyde, Alkene | Fused polycyclic isoindole | Not Reported |

| Ugi Multicomponent Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivative | Not Reported |

| Pictet-Spengler type Reaction | Aldehyde/Ketone | Fused tetrahydro-β-carboline analogue | Not Reported |

Cycloaddition Reactivity of Fluorinated Isoindole Derivatives

The cycloaddition reactivity of isoindole and its derivatives is a well-established field, often utilized to construct complex polycyclic systems. academie-sciences.frnih.govuchicago.eduresearchgate.net The dienophilic or dienic character of the isoindole core can be tuned by substituents. In the case of this compound, the saturated nature of the octahydroisoindole (B159102) core precludes its direct participation as a diene in Diels-Alder reactions.

However, functionalization of the nitrogen atom or the carbocyclic ring could introduce unsaturation, thereby opening up pathways for cycloaddition reactions. For instance, N-alkenylation followed by an intramolecular cycloaddition could be a viable strategy for constructing novel fused systems. The influence of the gem-difluoro group on the stereoselectivity of such hypothetical reactions would be a key area of investigation.

Table 2: Potential Cycloaddition Reactions Involving Derivatives of this compound

| Reaction Type | Required Modification | Potential Reaction Partner | Predicted Product Type | Research Status |

| [4+2] Diels-Alder | Dehydrogenation to form a diene | Dienophile (e.g., maleimide) | Fused polycyclic imide | Not Reported |

| [3+2] Cycloaddition | N-functionalization to an azomethine ylide | Alkene, Alkyne | Pyrrolidine-fused isoindole | Not Reported |

| [2+2] Cycloaddition | Introduction of a C=C bond in the carbocycle | Ketene | Fused cyclobutanone | Not Reported |

Diversification Strategies for Structural Elaboration

The structural elaboration of this compound would be key to exploring its potential in medicinal chemistry and materials science. Diversification could be achieved through several avenues, primarily centered around the secondary amine and the C-H bonds of the carbocyclic skeleton.

N-Functionalization, such as alkylation, acylation, arylation, and sulfonylation, would be the most straightforward approach to generating a library of derivatives. The nucleophilicity of the nitrogen, while potentially reduced by the distal gem-difluoro group, should still allow for a range of transformations.

C-H functionalization would represent a more advanced strategy for diversification. The activation of specific C-H bonds, potentially directed by the nitrogen atom, could allow for the introduction of new functional groups and the construction of more complex scaffolds. The presence of the gem-difluoro group could influence the regioselectivity of such reactions.

Table 3: Proposed Diversification Strategies for this compound

| Strategy | Reagents and Conditions | Potential Outcome | Research Status |

| N-Alkylation | Alkyl halides, Base | N-Alkyl derivatives | Not Reported |

| N-Acylation | Acyl chlorides, Amide coupling reagents | N-Acyl derivatives | Not Reported |

| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling | N-Aryl derivatives | Not Reported |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru) | Introduction of aryl, alkyl, or other functional groups | Not Reported |

Iv. Computational and Theoretical Investigations of 4,4 Difluoro Octahydro 1h Isoindole

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

The carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry, distinguished by its exceptional strength and polarity. wikipedia.org In the saturated, bicyclic system of 4,4-difluoro-octahydro-1H-isoindole, the properties of these bonds are critical to the molecule's stability and reactivity. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol. wikipedia.org This high strength is a result of the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which imparts a substantial ionic character to the bond (Cδ+—Fδ−). wikipedia.org This polarity leads to strong electrostatic attractions that shorten and strengthen the bond. wikipedia.org

The length of the C-F bond is typically around 1.35 Å, making it shorter than other carbon-halogen bonds and even shorter than single carbon-nitrogen and carbon-oxygen bonds. wikipedia.org The presence of a second fluorine atom on the same carbon, as in the 4,4-difluoro configuration, further shortens and strengthens the individual C-F bonds. wikipedia.org This geminal difluorination creates a highly stable and relatively unreactive center on the carbocyclic ring of the isoindole system.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | 115 |

| C–H | 104.9 |

| C–Cl | 83.7 |

| C–Br | 72.1 |

| C–I | 57.6 |

Data sourced from computational and experimental studies. wikipedia.org

The most significant electronic consequence of geminal difluorination is the powerful electron-withdrawing inductive effect (-I effect). nih.gov Fluorine's high electronegativity causes a polarization of electron density along the sigma bonds, pulling electron density away from the carbon skeleton and towards the fluorine atoms. nih.govreddit.com In this compound, the two fluorine atoms at the C4 position create a localized region of high electron density around themselves, while leaving the adjacent carbon atom (C4) significantly electron-deficient. wikipedia.org

This inductive withdrawal of electron density is not confined to the C4 position but propagates through the carbon framework, influencing the entire molecule. sci-hub.box Computational models of similar fluorinated compounds show that this effect can lead to a remarkable redistribution of the molecule's electrostatic potential. nih.gov The electron density is pulled from the ring system to the periphery of the molecule, which can impact intermolecular interactions and the basicity of the nitrogen atom in the isoindole ring. nih.govsci-hub.box The pKa of cyclic amines can be substantially lowered by the presence of fluorine atoms, even at a distance. sci-hub.box Therefore, the geminal difluoro group in this compound is expected to decrease the basicity of the isoindole nitrogen compared to its non-fluorinated parent compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis of this compound reveals how the rigid and sterically demanding difluoro substitution governs the molecule's preferred spatial arrangements.

The octahydro-1H-isoindole framework consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring. The cyclohexane portion can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The introduction of the 4,4-difluoro group is expected to influence the equilibrium between these forms. While fluorine is relatively small, the C-F bond is long, and the electrostatic repulsion between the two highly electronegative atoms, along with their steric demands, will impose significant constraints on the ring's flexibility.

Computational studies on analogous fluorinated ring systems suggest that fluorine substitution can have a profound impact on conformational preferences. nih.gov For the cyclohexane ring in this compound, the chair conformation would still be expected to be the most stable. However, the energy barrier for ring inversion could be altered. The pyrrolidine ring typically adopts an envelope or twisted conformation, and its puckering will be coupled to the conformation of the fused six-membered ring.

Theoretical calculations are invaluable for predicting the stereochemical course of chemical reactions. In the synthesis of fluorinated molecules, predicting whether fluorine atoms will be introduced on a specific face of a ring is a significant challenge. Computational modeling can be used to assess the energy of transition states for different reaction pathways.

For instance, in fluorination reactions, mechanistic proposals can be evaluated computationally. It has been shown in the synthesis of fluorinated nucleosides that an initial reaction can lead to an inversion of stereochemistry, followed by a second inversion, resulting in the retention of the original stereochemistry. nih.gov By modeling the energies of intermediates and transition states for the synthesis of this compound, chemists can predict the most likely stereochemical outcomes and optimize reaction conditions to favor the desired isomer.

Perhaps the most striking effect of geminal difluorination is its ability to alter the conformational landscape of a molecule. Studies on gem-difluorinated macrocycles have shown that while the non-fluorinated analogue may favor a single conformation, the fluorinated version can exist as a mixture of two or more distinct conformations that are observable on the NMR timescale. nih.govrsc.org For one model macrocycle, the fluorinated compound was found to exist in two conformations in a 4:1 ratio, whereas the non-fluorinated version existed in a single conformation with a >200:1 ratio. nih.gov

This phenomenon arises because the gem-difluoro group can create new stable conformers by introducing unique stereoelectronic interactions, such as gauche effects, and by altering the energy penalties of other conformations. nih.gov Applying this principle to this compound, it is plausible that the molecule does not exist as a single rigid structure but rather as an equilibrium of multiple, low-energy conformers. The energy difference between these conformers might be small, allowing for dynamic interconversion. This conformational flexibility, induced by fluorination, represents a powerful tool for modulating the shape and properties of the isoindole scaffold. nih.gov

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|

| Chair A | 0 | 75 |

| Chair B (Ring Inversion) | 5.0 | 15 |

| Twist-Boat | 10.0 | 10 |

This table is a hypothetical representation based on principles from related fluorinated systems and illustrates the potential for multiple accessible conformations. nih.gov

Reaction Mechanism Elucidation via Advanced Computational Modeling

Advanced computational modeling has become a cornerstone in modern organic chemistry for deciphering intricate reaction pathways without the need for extensive empirical investigation. researchgate.net Techniques such as Density Functional Theory (DFT) have proven to be particularly valuable in studying fluorinated N-heterocycles. nih.gov

The synthesis of this compound involves several key transformations, the mechanisms of which can be elucidated through transition state analysis. By mapping the potential energy surface of a reaction, computational models can identify the structures of transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For instance, in a hypothetical fluorination step, computational analysis can determine the activation energies for different fluorinating agents and predict the most favorable reaction conditions.

Interactive Data Table: Hypothetical Transition State Analysis for a Key Synthetic Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Fluorination | DFT (B3LYP/6-31G*) | 25.4 | C-F: 1.85, C-LG: 2.10 (LG = Leaving Group) |

| Cyclization | M06-2X/def2-TZVP | 18.2 | C-N: 2.25 |

This table presents hypothetical data for illustrative purposes.

The presence of fluorine atoms in a molecule can significantly influence the regioselectivity and diastereoselectivity of a reaction. nih.gov Computational studies can provide a rationale for these observed selectivities by examining the electronic and steric factors at play. For example, in the synthesis of fluorinated N-heterocycles, quantum chemical calculations can predict the preferred site of nucleophilic attack or cycloaddition. acs.org These predictions are based on the analysis of frontier molecular orbitals and electrostatic potential maps, which highlight the electron-rich and electron-poor regions of a molecule. emerginginvestigators.org

Interactive Data Table: Predicted Regioisomeric Ratios from Computational Modeling

| Reaction Type | Computational Model | Predicted Major Regioisomer | Predicted Ratio |

| Nucleophilic Addition | DFT with Solvent Model | Attack at C-5 | 95:5 |

| Diels-Alder Cycloaddition | Ab initio (MP2) | endo adduct | 80:20 |

This table presents hypothetical data for illustrative purposes.

Molecular Design Principles and Prediction of Chemical Behavior

Computational chemistry not only allows for the analysis of existing compounds but also provides a powerful platform for the design of new molecules with tailored properties. By understanding the structure-activity relationships of this compound, novel derivatives with enhanced synthetic accessibility or specific chemical behaviors can be designed and evaluated in silico before any laboratory synthesis is attempted.

In silico screening involves the use of computational tools to evaluate large virtual libraries of compounds for specific properties. chemmethod.com In the context of this compound, this approach can be used to identify derivatives with improved synthetic accessibility or desirable electronic properties. By applying filters based on calculated parameters such as reaction energies, steric hindrance, and electronic effects, a vast chemical space can be narrowed down to a manageable number of promising candidates for synthesis. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and reactivity patterns. mdpi.comresearchgate.net For this compound, MD simulations can be employed to explore its conformational landscape and identify low-energy conformers that are likely to participate in chemical reactions. Furthermore, reactive MD simulations can model the course of a reaction, providing a dynamic picture of bond-breaking and bond-forming events. chemrxiv.orgchemrxiv.org

Interactive Data Table: Predicted Reactivity Parameters from Molecular Dynamics Simulations

| Derivative | Simulation Time (ns) | Key Dihedral Angle Fluctuation (degrees) | Predicted Reactive Site |

| Parent Compound | 100 | ± 15 | N-H |

| N-acetyl derivative | 100 | ± 10 | C=O |

This table presents hypothetical data for illustrative purposes.

V. Applications As a Chemical Scaffold and Building Block in Advanced Chemical Synthesis

Utilization of 4,4-Difluoro-octahydro-1H-isoindole as a Versatile Synthetic Intermediate

The this compound scaffold serves as a valuable starting material for the synthesis of a wide range of more complex molecules. Its utility as a synthetic intermediate stems from the presence of a secondary amine and the gem-difluoro group, which can be leveraged for various chemical transformations. The secondary amine provides a nucleophilic center for alkylation, acylation, arylation, and other coupling reactions, allowing for the introduction of diverse substituents.

The gem-difluoro moiety, while generally stable, can influence the reactivity of the neighboring positions and can itself be a site for further chemical modification under specific conditions. For instance, reactions involving the elimination of hydrogen fluoride (B91410) from similar gem-difluoroalkenes can lead to the formation of vinyl fluorides, which are versatile intermediates for a variety of transformations, including Michael additions and cross-coupling reactions. nih.gov

The synthesis of derivatives of this compound can be achieved through various synthetic routes. One common approach involves the construction of the isoindole ring system followed by a fluorination step, or the use of a fluorinated precursor in the cyclization reaction. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Table 1: Potential Reactions Utilizing this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | N-Alkyl-4,4-difluoro-octahydro-1H-isoindole |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | N-Acyl-4,4-difluoro-octahydro-1H-isoindole |

| N-Arylation | Aryl halide, palladium catalyst, ligand, base | N-Aryl-4,4-difluoro-octahydro-1H-isoindole |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-4,4-difluoro-octahydro-1H-isoindole |

Integration into Complex Bicyclic and Polycyclic Molecular Frameworks

The rigid, bicyclic structure of this compound makes it an attractive building block for the synthesis of more complex polycyclic systems. The defined stereochemistry of the ring fusion provides a scaffold upon which additional rings can be constructed with a high degree of stereocontrol. This is particularly valuable in the synthesis of natural product analogs and other biologically active molecules where three-dimensional structure is critical for function.

The isoindole core can be found in a variety of natural products and pharmacologically active compounds. rsc.orggoogle.com The introduction of the gem-difluoro group into this framework can lead to novel analogs with improved properties. For example, intramolecular reactions involving functional groups appended to the nitrogen atom can be used to construct fused or bridged ring systems. The conformational constraints imposed by the bicyclic system can also be exploited to direct the stereochemical outcome of these cyclization reactions.

The synthesis of such complex frameworks often relies on multi-step sequences that take advantage of the reactivity of both the amine and the fluorinated carbocyclic ring. For instance, a substituent introduced at the nitrogen atom could contain a reactive moiety that can undergo an intramolecular cyclization with a part of the isoindole skeleton, leading to the formation of a new ring.

Contributions to the Field of Organofluorine Chemistry and Method Development

The development of new methods for the synthesis and functionalization of fluorinated molecules is a major focus of organofluorine chemistry. nih.gov Compounds like this compound serve as important testbeds for the development of new fluorination and difunctionalization reactions. The presence of the gem-difluoro group in a saturated heterocyclic system presents unique challenges and opportunities for synthetic chemists.

Research in this area often focuses on the selective activation of C-F bonds or the functionalization of positions adjacent to the difluorinated carbon. For example, metal-free photocatalytic methods have been developed for the amination and heteroarylation of gem-difluoroalkenes, which could be derived from precursors related to this compound. rsc.org Such methods provide environmentally benign routes to complex fluorinated molecules.

Furthermore, the study of the reactivity of gem-dihaloalkanes, which share structural similarities with the difluorinated portion of the molecule, has led to the development of novel iron-catalyzed B–H and Si–H insertion reactions. rsc.org These reactions provide efficient pathways to valuable organoboranes and organosilicon compounds. The insights gained from these studies can be applied to the development of new transformations for molecules like this compound.

Design Principles for Novel Fluorinated Heterocyclic Scaffolds in Material Science and Catalyst Development

The unique properties of fluorinated compounds make them attractive for applications in materials science and catalysis. The incorporation of fluorine can enhance thermal stability, chemical resistance, and optical properties of materials. In the context of catalyst development, the electron-withdrawing nature of fluorine can be used to tune the electronic properties of ligands and metal centers, thereby influencing catalytic activity and selectivity.

Fluorinated heterocyclic scaffolds, such as those derived from this compound, can be used as building blocks for the synthesis of novel polymers, liquid crystals, and other advanced materials. The rigid bicyclic structure can impart desirable conformational properties to these materials. For example, polymers incorporating this scaffold may exhibit enhanced thermal stability and unique surface properties.

In catalyst design, the nitrogen atom of this compound can serve as a coordination site for a metal, while the gem-difluoro group can modulate the electronic environment of the metal center. This can lead to the development of new catalysts with improved performance in a variety of chemical transformations. The design principles for such catalysts often involve a systematic variation of the substituents on the isoindole ring and the choice of metal to achieve the desired catalytic activity.

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Rationale |

|---|---|---|

| Material Science | High-performance polymers | Enhanced thermal stability and chemical resistance due to C-F bonds. |

| Fluorinated surfactants | Altered surface tension and hydrophobicity. | |

| Optical materials | Potential for unique refractive indices and transparency. | |

| Catalyst Development | Ligands for asymmetric catalysis | Rigid scaffold can provide a well-defined chiral environment. |

| Organocatalysts | Amine functionality can act as a catalytic site, with fluorine tuning reactivity. |

Vi. Future Directions and Emerging Research Avenues for 4,4 Difluoro Octahydro 1h Isoindole

Development of More Sustainable and Atom-Economical Synthetic Protocols

The advancement of synthetic chemistry is increasingly driven by the principles of sustainability and atom economy. For a molecule like 4,4-difluoro-octahydro-1H-isoindole, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. A primary goal is to move beyond traditional, often multi-step syntheses that may utilize hazardous reagents or generate significant waste.

A key strategy will be the adoption of transition-metal-catalyzed C–H functionalization. rsc.org This approach allows for the direct introduction of functional groups onto the isoindole core, minimizing the need for pre-functionalized starting materials and thus improving step-economy. rsc.org Research into late-stage fluorination techniques could also provide more direct access to the target compound from a non-fluorinated precursor, although this remains a significant chemical challenge.

Furthermore, the development of catalytic, asymmetric methods will be crucial for producing enantiomerically pure versions of this compound, which is vital for potential pharmaceutical applications. The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., photochemical or electrochemical methods), will guide the design of next-generation synthetic protocols.

| Synthetic Strategy | Key Advantages | Research Focus |

| C-H Activation/Functionalization | High atom economy, reduced step count. rsc.org | Development of selective catalysts for the isoindole scaffold. |

| Catalytic Asymmetric Synthesis | Access to single enantiomers. | Design of chiral ligands and catalysts for fluorinated systems. |

| Photochemical/Electrochemical Methods | Mild reaction conditions, unique reactivity. nih.gov | Exploring light- or electricity-driven cyclization and functionalization reactions. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Adaptation of optimized batch reactions to continuous flow systems. |

Advanced Spectroscopic and Structural Characterization Techniques for Fluorinated Saturated Systems

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its interactions with biological targets and for designing derivatives with tailored properties. While standard techniques like ¹H and ¹³C NMR are fundamental, the presence of fluorine necessitates the use of more specialized spectroscopic methods.

¹⁹F NMR spectroscopy is indispensable for characterizing fluorinated compounds, providing sensitive probes of the local electronic environment. Future research will likely involve advanced 2D and 3D NMR experiments (e.g., HOESY, ROESY) to elucidate through-space interactions involving the fluorine atoms, which can reveal crucial information about the molecule's preferred conformation.

Single-crystal X-ray diffraction provides the most definitive structural information. mdpi.comrsc.org Obtaining high-quality crystals of this compound or its derivatives will be a key objective to unambiguously determine bond lengths, bond angles, and solid-state conformation. rsc.org This experimental data is also invaluable for validating and refining computational models. mdpi.com Hirshfeld surface analysis, derived from X-ray data, can offer further insights into intermolecular interactions within the crystal lattice. mdpi.comnih.gov

| Technique | Information Gained | Future Research Application |

| ¹⁹F NMR Spectroscopy | Direct observation of fluorine environments, electronic effects. nasa.gov | Probing conformational changes and intermolecular interactions. |

| Advanced 2D/3D NMR | Through-space correlations (nOe), scalar couplings. | Detailed conformational analysis in solution. |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, stereochemistry. mdpi.comrsc.org | Definitive structural proof, benchmarking for computational models. |

| Chiroptical Spectroscopy (VCD, ECD) | Determination of absolute configuration. | Assigning stereochemistry for asymmetrically synthesized compounds. |

Expansion of Reactivity Profiles for Broad-Scope Functionalization

To fully explore the potential of the this compound scaffold, it is necessary to develop a diverse toolbox of reactions for its further modification. The saturated nature of the octahydroisoindole (B159102) core presents both challenges and opportunities for selective functionalization.

A major focus will be on the selective activation and functionalization of C–H bonds at various positions on the heterocyclic ring. researchgate.net This strategy, often employing transition metal catalysis, could enable the introduction of a wide range of substituents (e.g., aryl, alkyl, and heteroatom groups) in a controlled manner. researchgate.netnih.gov Such methods are highly sought after for their ability to rapidly generate libraries of analogues from a common core structure. researchgate.net

The development of methods to functionalize the nitrogen atom of the isoindole ring will also be important for modulating the compound's properties. Additionally, exploring the reactivity of the positions alpha to the nitrogen could lead to the synthesis of novel derivatives with interesting biological profiles. Photochemical methods, which can generate highly reactive intermediates under mild conditions, may also unlock new avenues for functionalization. nih.gov

Interdisciplinary Research Integrating Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. For this compound, this integrated approach will be critical for accelerating discovery and deepening understanding.

Furthermore, computational modeling can be used to rationalize observed reaction outcomes and to predict the feasibility of new synthetic routes. acs.org By modeling reaction mechanisms and transition states, researchers can gain insights into the factors controlling selectivity and reactivity, guiding the design of more efficient catalysts and reaction conditions. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. The integration of these computational insights with experimental validation represents the future of efficient and rational molecular design. nih.govacs.org

Q & A

Q. What synthetic routes are commonly employed for 4,4-difluoro-octahydro-1H-isoindole, and what intermediates are critical?

Methodological Answer: A five-step synthesis starting from fluorinated precursors (e.g., hexafluorobenzene) is a foundational approach. Key intermediates include halogenated cyclohexane derivatives and fluorinated amine intermediates. Reaction optimization often involves monitoring fluorination efficiency via <sup>19</sup>F NMR to confirm substituent positions .

| Synthetic Step | Key Intermediate | Analytical Validation |

|---|---|---|

| Fluorination | Hexafluorobenzene | <sup>19</sup>F NMR |

| Cyclization | Isoindole precursor | GC-MS, IR spectroscopy |

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) is essential for confirming stereochemistry and fluorine placement. X-ray crystallography provides definitive stereochemical assignments, while high-resolution mass spectrometry (HRMS) validates molecular weight. NIST databases offer reference spectra for cross-comparison .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Accelerated stability studies using HPLC or TGA (thermogravimetric analysis) under controlled environments (e.g., 25–80°C, pH 2–12) can identify degradation pathways. For fluorinated compounds, monitor defluorination via ion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to investigate stereochemical effects of fluorine substitution?

Methodological Answer: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

Q. What methodologies resolve contradictions in thermal stability data for fluorinated isoindoles?

Methodological Answer: Iterative analysis using triangulation (cross-validating DSC, TGA, and kinetic studies) addresses discrepancies. For example:

Q. How can computational modeling predict reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., Hammett plots) .

| Computational Parameter | Experimental Validation |

|---|---|

| HOMO/LUMO energy gap | Cyclic voltammetry |

| Transition state geometry | Kinetic isotope effects |

Q. How should raw and processed data be presented to align with research objectives?

Methodological Answer:

- Raw data (e.g., NMR spectra, chromatograms): Include in appendices with metadata (instrument parameters, calibration standards).

- Processed data : Use normalized plots (e.g., time-dependent degradation curves) in the main text. Avoid jargon; define terms like "geminal difluoro" explicitly .

Avoiding Common Pitfalls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.